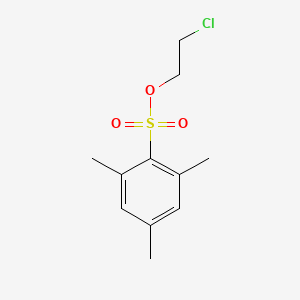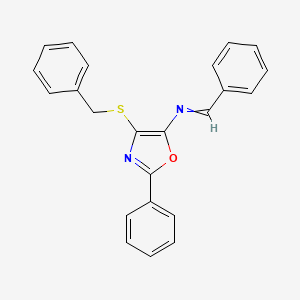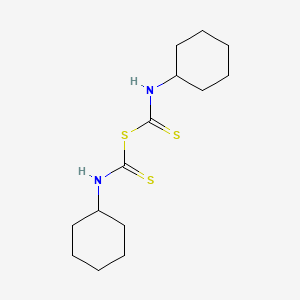
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C14H24N2S3 and a molecular weight of 316.5488 g/mol . It is characterized by the presence of cyclohexyl groups and thiocarbamoylsulfanyl functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of cyclohexylamine with carbon disulfide and subsequent treatment with cyclohexyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamoylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. The thiocarbamoylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide
- N-Cyclohexyl-2-cyclohexylimino-2-(2,3,4,5-tetrachlorophenyl)acetamide
- N-Cyclohexyl-3,3-dimethyl-butanamide
Uniqueness
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of cyclohexyl and thiocarbamoylsulfanyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
5439-69-0 |
|---|---|
Fórmula molecular |
C14H24N2S3 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
cyclohexylcarbamothioyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S3/c17-13(15-11-7-3-1-4-8-11)19-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Clave InChI |
VCOAOKCUORGUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=S)SC(=S)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


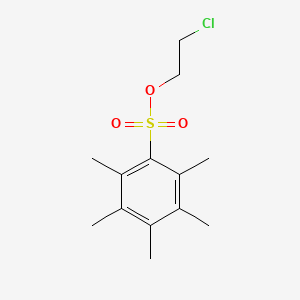
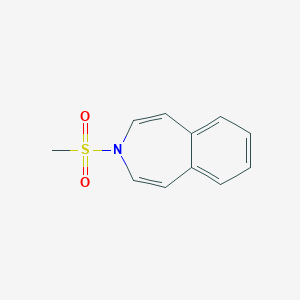
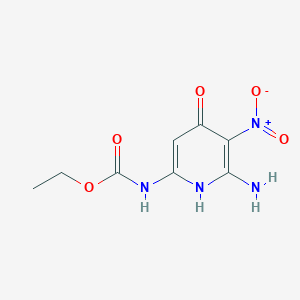

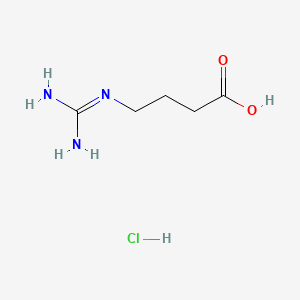
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
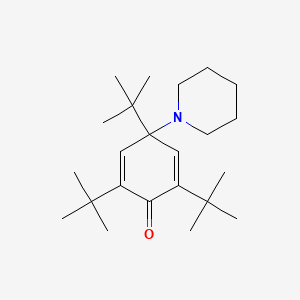
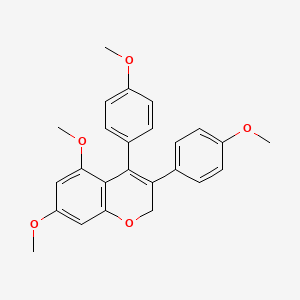

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
